molecular formula C17H23N B12307008 N-[(adamantan-2-yl)methyl]aniline

N-[(adamantan-2-yl)methyl]aniline

Cat. No.: B12307008
M. Wt: 241.37 g/mol
InChI Key: CTRWYTPTGSEGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(adamantan-2-yl)methyl]aniline is a compound that features an adamantane moiety linked to an aniline group via a methylene bridge. Adamantane is a highly stable, diamondoid hydrocarbon known for its rigid, cage-like structure. This unique structure imparts significant stability and lipophilicity to the compound, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(adamantan-2-yl)methyl]aniline typically involves the reaction of adamantane derivatives with aniline. One common method is the Leuckart-Wallach reaction, which involves the reductive amination of adamantane-2-carbaldehyde with aniline in the presence of formic acid . Another method involves the Chan-Lam coupling reaction, where adamantane-containing amines are reacted with arylboronic acids under copper (II) acetate catalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-[(adamantan-2-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aniline group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Adamantanone derivatives.

    Reduction: Amino-adamantane derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

N-[(adamantan-2-yl)methyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(adamantan-2-yl)methyl]aniline involves its interaction with various molecular targets. The adamantane moiety enhances the lipophilicity of the compound, facilitating its passage through biological membranes. Once inside the cell, it can interact with specific proteins or enzymes, modulating their activity. For instance, in antiviral applications, it may inhibit viral replication by interfering with viral protein functions .

Comparison with Similar Compounds

Similar Compounds

    Bromantane: Another adamantane derivative with stimulant and adaptogenic properties.

    Amantadine: Known for its antiviral and antiparkinsonian effects.

    Memantine: Used in the treatment of Alzheimer’s disease due to its neuroprotective properties.

Uniqueness

N-[(adamantan-2-yl)methyl]aniline is unique due to its specific structural configuration, which combines the stability of the adamantane moiety with the reactivity of the aniline group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .

Properties

Molecular Formula

C17H23N

Molecular Weight

241.37 g/mol

IUPAC Name

N-(2-adamantylmethyl)aniline

InChI

InChI=1S/C17H23N/c1-2-4-16(5-3-1)18-11-17-14-7-12-6-13(9-14)10-15(17)8-12/h1-5,12-15,17-18H,6-11H2

InChI Key

CTRWYTPTGSEGJS-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3CNC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.